6-(Perfluorohexyl)hexanol

Description

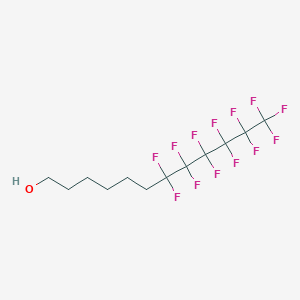

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOIUKBYPXQLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379859 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161981-35-7 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol, a specialized fluorinated alcohol with potential applications in pharmaceutical and materials science. The synthesis involves a two-step process commencing with the radical addition of perfluorohexyl iodide to 5-hexen-1-ol, followed by a reductive deiodination to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol is achieved through a two-step synthetic sequence. The first step establishes the carbon skeleton by the radical addition of a perfluorohexyl group to an unsaturated alcohol. The subsequent step removes the iodine atom to afford the saturated fluorinated alcohol.

Caption: Overall synthetic workflow for 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.

Experimental Protocols

Step 1: Synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol

This procedure is based on the established methodology of radical addition of perfluoroalkyl iodides to alkenes. Several initiation methods, including thermal initiation with azobisisobutyronitrile (AIBN) or photochemical initiation, are viable for this transformation.[1][2] A general procedure is outlined below.

Reaction Scheme:

C₆F₁₃I + CH₂(CH₂)₃CH=CH₂ → C₆F₁₃CH₂CHI(CH₂)₄OH

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Perfluorohexyl iodide (C₆F₁₃I) | 445.96 | 89.2 mg | 0.2 |

| 5-Hexen-1-ol | 100.16 | 10.0 mg (12 µL) | 0.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 1.6 mg | 0.01 |

| Anhydrous Solvent (e.g., Toluene) | - | 5 mL | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hexen-1-ol (0.1 mmol) and perfluorohexyl iodide (0.2 mmol).

-

Add anhydrous toluene (5 mL) to dissolve the reactants.

-

Add the radical initiator, AIBN (0.01 mmol).

-

The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical reactions.

-

The mixture is then heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol. A reported yield for this reaction is 98%.[3]

Caption: Experimental workflow for the radical addition step.

Step 2: Reductive Deiodination of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol

The removal of the iodine atom can be achieved through various reductive methods. A plausible approach involves a radical-mediated reduction, for instance, using a tertiary amine and a thiol under photochemical conditions, which has been shown to be effective for similar substrates.[4] Another potential method is reduction with sodium dithionite.[5]

Reaction Scheme:

C₆F₁₃CH₂CHI(CH₂)₄OH + [H] → C₆F₁₃CH₂CH₂(CH₂)₄OH + HI

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mmol scale) | Moles (mmol) |

| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol | 546.12 | 54.6 mg | 0.1 |

| Triethylamine | 101.19 | 15.2 mg (21 µL) | 0.15 |

| Triphenylsilanethiol | 292.48 | 2.9 mg | 0.01 |

| Acetonitrile | 41.05 | 5 mL | - |

Procedure:

-

In a quartz reaction vessel, dissolve the iodinated alcohol (0.1 mmol) in acetonitrile (5 mL).

-

Add triphenylsilanethiol (0.01 mmol) as a hydrogen atom donor and triethylamine (0.15 mmol) as the iodine atom abstractor.

-

Irradiate the stirred reaction mixture with a blue light source (e.g., 450 nm LED) at room temperature for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the final product, 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.

Caption: Experimental workflow for the reductive deiodination step.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol.

| Step | Reaction | Key Reactants | Molar Ratio (vs. Limiting Reagent) | Typical Yield (%) |

| 1 | Radical Addition | 5-Hexen-1-ol, Perfluorohexyl iodide, AIBN | 1 : 2 : 0.1 | 98[3] |

| 2 | Reductive Deiodination | Iodinated Intermediate, Triethylamine, Triphenylsilanethiol | 1 : 1.5 : 0.1 | N/A (Expected to be high) |

Characterization Data (Expected):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹⁹F NMR Signals |

| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-7-iodo-1-dodecanol | C₁₂H₁₂F₁₃IO | 546.12 | Signals for -CH₂OH, -(CH₂)₄-, -CHI- | Signals corresponding to the C₆F₁₃ group |

| 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol | C₁₂H₁₃F₁₃O | 420.21 | Signals for -CH₂OH, -(CH₂)₅-, -CH₂-C₆F₁₃ | Signals corresponding to the C₆F₁₃ group |

Signaling Pathways and Logical Relationships

The core of this synthesis relies on a free-radical chain reaction mechanism for both the addition and the deiodination steps.

Radical Addition Mechanism

The AIBN-initiated radical addition proceeds via a classical chain mechanism involving initiation, propagation, and termination steps.

Caption: Mechanism of the AIBN-initiated radical addition.

This guide outlines a robust and efficient synthetic route to 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluoro-1-dodecanol. The detailed protocols and mechanistic insights provided are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary to achieve the desired scale and purity for specific applications.

References

In-Depth Technical Guide to 6-(Perfluorohexyl)hexanol (CAS 161981-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 6-(Perfluorohexyl)hexanol, a semi-fluorinated alcohol. This document is intended to be a resource for researchers, scientists, and professionals in drug development and materials science, summarizing available data, outlining potential synthetic and analytical methodologies, and discussing its expected biological interactions based on the properties of structurally related compounds.

Chemical Identity and Physical Properties

This compound is a specialty chemical characterized by a six-carbon alkyl chain (hexanol) attached to a six-carbon perfluorinated chain (perfluorohexyl). This structure imparts unique properties to the molecule, combining the characteristics of both hydrocarbons and fluorocarbons.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161981-35-7 | N/A |

| Molecular Formula | C₁₂H₁₃F₁₃O | [1] |

| Molecular Weight | 420.21 g/mol | [1] |

| Boiling Point | 118 °C at 8.3 Torr | [1] |

| Density | 1.493 g/cm³ | [1] |

| Refractive Index | 1.353 | [1] |

| Predicted pKa | 15.17 ± 0.10 | [1] |

| Predicted XlogP | 6 | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanol chain. The protons closer to the electronegative perfluorohexyl group will exhibit a downfield chemical shift. The terminal hydroxymethyl protons (-CH₂OH) would appear as a triplet, and the adjacent methylene group as a multiplet.

-

¹³C NMR: The carbon NMR would show distinct signals for the six carbons of the hexanol backbone, with the carbon attached to the perfluorohexyl group being the most deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorohexyl chain, with different signals corresponding to the CF₂ and CF₃ groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong absorption bands in the 1000-1300 cm⁻¹ region would be characteristic of C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show fragmentation patterns involving the loss of water (M-18), and cleavage of the C-C bonds in the alkyl chain. The molecular ion peak may or may not be prominent.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the free-radical addition of perfluorohexyl iodide to a hexenol derivative. While a detailed, peer-reviewed protocol for this specific compound is not available, a general procedure can be outlined based on established methods for the synthesis of semi-fluorinated alkanes.

Reaction Scheme:

General Protocol:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, a solution of 5-hexen-1-ol in a suitable solvent (e.g., a mixture of t-butanol and water) is prepared.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is added to the solution.

-

Addition: Perfluorohexyl iodide is added dropwise to the reaction mixture at an elevated temperature (typically 70-90 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether) and water.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Diagram of Synthetic Workflow:

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a suitable method for determining the purity of the compound. A non-polar capillary column would be appropriate for this analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can also be used for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the synthesized product.

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

There is currently no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or metabolic pathways of this compound. However, based on studies of other fluorinated alcohols and semi-fluorinated alkanes, some general predictions can be made.

Potential Membrane Interactions

Semi-fluorinated alkanes are known to self-assemble and can interact with lipid membranes. The amphiphilic nature of this compound, with its polar alcohol head and non-polar hydrocarbon and fluorocarbon tails, suggests it could partition into cell membranes. This partitioning could potentially alter membrane properties such as fluidity and permeability.[2]

Diagram of Potential Membrane Interaction:

Toxicology Profile

The toxicology of fluorotelomer alcohols has been studied, and these compounds can be metabolized in vivo to form persistent perfluorinated carboxylic acids (PFCAs). While the metabolic fate of this compound is unknown, it is plausible that it could undergo biotransformation. Given the general concerns about the persistence and potential toxicity of some fluorinated compounds, appropriate safety precautions should be taken when handling this chemical.

Conclusion

This compound is a unique semi-fluorinated alcohol with potential applications in materials science and as a building block in organic synthesis. While comprehensive data on its physical, chemical, and biological properties are still lacking, this guide provides a summary of the available information and outlines expected characteristics and methodologies based on related compounds. Further research is needed to fully elucidate the properties and potential applications of this compound, particularly in the areas of biological activity and toxicology. Researchers and drug development professionals should proceed with appropriate caution, considering the potential for this compound to interact with biological systems and its unknown metabolic fate.

References

Spectroscopic Profile of 6-(Perfluorohexyl)hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(Perfluorohexyl)hexanol (C₁₂H₁₃F₁₃O). Due to the limited availability of direct experimental spectra for this specific compound, this document synthesizes predicted data based on the analysis of its constituent functional groups—a primary alcohol and a perfluorohexyl chain—along with data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The structure of this compound consists of a hexanol backbone with a terminal perfluorohexyl group. This structure dictates the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine. The predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexanol chain. The electron-withdrawing effect of the perfluorohexyl group will cause a downfield shift of the adjacent methylene protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| HO-CH ₂- | 3.6 - 3.7 | Triplet (t) | 2H |

| -(CH₂)₄- | 1.3 - 2.2 | Multiplet (m) | 8H |

| -CH ₂-CF₂- | 2.0 - 2.3 | Multiplet (m) | 2H |

| H O- | Variable (1.0 - 5.0) | Broad Singlet (br s) | 1H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each carbon in the hexanol backbone. The carbons closer to the electronegative fluorine and oxygen atoms will be deshielded and appear at higher chemical shifts.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | 60 - 65 |

| C H₂-(CH₂)₄-CF₂- | 20 - 40 |

| -C H₂-CF₂- | ~30 (with t-coupling from ¹⁹F) |

| CF₂-(CF₂)₄-CF₃ | 105 - 125 (complex multiplets) |

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is highly sensitive and provides detailed information about the fluorine environments. The chemical shifts are highly dispersed, allowing for clear resolution of each fluorinated carbon.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CF ₃ | ~ -81 |

| -CF ₂-CF₃ | ~ -126 |

| -(CF ₂)₃- | ~ -122 to -124 |

| -CH₂-CF ₂- | ~ -114 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H and C-H bonds of the alcohol and the strong C-F bonds of the perfluoroalkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3600 - 3200 | O-H stretch | Broad, Strong |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium to Strong |

| 1470 - 1450 | C-H bend (scissoring) | Medium |

| 1300 - 1100 | C-F stretch | Very Strong, Complex |

| 1075 - 1000 | C-O stretch (primary alcohol) | Strong |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation patterns for primary alcohols, including alpha-cleavage and dehydration, as well as fragmentation of the perfluoroalkyl chain. The molecular ion peak may be weak or absent.

| m/z Value | Predicted Fragment | Fragmentation Pathway |

| 420 | [C₁₂H₁₃F₁₃O]⁺ | Molecular Ion (M⁺) |

| 402 | [M - H₂O]⁺ | Dehydration |

| 389 | [M - CH₂OH]⁺ | Alpha-cleavage |

| 319 | [C₆F₁₃]⁺ | Cleavage of C-C bond adjacent to perfluorohexyl group |

| 69 | [CF₃]⁺ | Fragmentation of the perfluorohexyl chain |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%) to minimize interfering signals.

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

-

Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ¹³C NMR, and 1-10 mg/mL for ¹⁹F NMR.

-

Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ or a known fluorinated compound for ¹⁹F) for accurate chemical shift referencing.

2.1.2. ¹H NMR Acquisition

-

Spectrometer: Use a 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Integrate the signals and reference the spectrum to the internal standard.

2.1.3. ¹³C NMR Acquisition

-

Spectrometer: Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon environment.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

2.1.4. ¹⁹F NMR Acquisition

-

Spectrometer: Use a spectrometer equipped with a fluorine-observe probe.

-

Pulse Sequence: A standard single-pulse sequence is generally sufficient. For quantitative analysis, inverse-gated decoupling may be used.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., +50 to -250 ppm) should be used initially to locate all fluorine signals.

-

Number of Scans: 16-64

-

Relaxation Delay: 2-5 seconds

-

-

Processing: Process the data as with other NMR experiments, referencing to the appropriate fluorine standard.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

-

Neat Liquid: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

ATR: Apply a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method for liquid samples.

2.2.2. Data Acquisition

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the prepared sample.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Dissolution: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Dilution: Further dilute the stock solution to a working concentration of 1-10 µg/mL.

2.3.2. Data Acquisition (Electron Ionization - EI)

-

Instrument: Use a mass spectrometer equipped with an EI source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and separation.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1][2]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Parameters:

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Source Temperature: 200-250 °C.

-

2.3.3. Data Analysis

-

Identify the molecular ion peak (if present) and major fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation mechanisms for alcohols and fluorinated compounds to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Solubility Profile of 6-(Perfluorohexyl)hexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Perfluorohexyl)hexanol is a partially fluorinated alcohol with a unique molecular structure comprising a hydrophilic alcohol head, a lipophilic hexyl chain, and a fluorous perfluorohexyl tail. This tripartite nature imparts complex solubility characteristics, making solvent selection a critical parameter for its application in research and development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents. In the absence of specific quantitative public data, this guide offers a qualitative assessment based on chemical principles and provides a detailed experimental protocol for researchers to quantitatively determine its solubility.

Introduction: Understanding the Molecular Structure and its Implications on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound (C₁₂H₁₃F₁₃O) is amphiphilic, containing three distinct regions with different polarities and affinities:

-

Hydrophilic Head: The primary alcohol group (-OH) is polar and capable of forming hydrogen bonds. This region promotes solubility in polar protic solvents.

-

Lipophilic Hydrocarbon Chain: The hexyl group (-C₆H₁₂) is nonpolar and contributes to solubility in nonpolar organic solvents.

-

Fluorous Tail: The perfluorohexyl group (-C₆F₁₃) is a defining feature. This segment is neither significantly polar nor nonpolar in the conventional sense; it is "fluorous." This means it has a strong preference for interacting with other fluorinated molecules and is generally immiscible with both aqueous and hydrocarbon-based solvents.[1][2]

This unique combination of functionalities suggests that this compound will exhibit limited solubility in many common laboratory solvents, with the most favorable solubility expected in solvents that can effectively solvate all three regions or in specialized fluorous solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the structural characteristics of this compound, a qualitative prediction of its solubility in a range of common laboratory solvents is presented in Table 1. It is important to note that these are predictions and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Insoluble | The large hydrophobic/lipophobic fluorinated and hydrocarbon chains are expected to overcome the hydrogen bonding capability of the single hydroxyl group. |

| Methanol | Medium | The small size and polarity of methanol may allow for some solvation of the alcohol head, but the fluorous and hydrocarbon tails will limit high solubility. | |

| Ethanol | Medium | Similar to methanol, ethanol can interact with the hydroxyl group, but its slightly larger nonpolar character may offer slightly better interaction with the hexyl chain, though the fluorous tail remains a challenge. | |

| Polar Aprotic | Acetone | Medium to Low | The polarity of acetone can interact with the alcohol group, but it is not a hydrogen bond donor, and it is a poor solvent for the fluorous tail. |

| Acetonitrile | Low | Acetonitrile is polar but generally a poor solvent for both highly nonpolar and fluorous compounds. | |

| Dimethyl Sulfoxide (DMSO) | Medium | DMSO is a strong polar aprotic solvent that can solvate the polar head group, but its miscibility with the fluorous tail is expected to be poor. | |

| Dimethylformamide (DMF) | Medium | Similar to DMSO, DMF is a polar aprotic solvent that will interact favorably with the alcohol but not with the other parts of the molecule. | |

| Nonpolar | Tetrahydrofuran (THF) | Medium | THF has a moderate polarity and can act as a hydrogen bond acceptor, potentially offering a balance for solvating the different parts of the molecule to some extent. |

| Dichloromethane (DCM) | Medium to Low | DCM is a weakly polar solvent that may offer some solubility due to dipole-dipole interactions, but it is not expected to be an excellent solvent. | |

| Chloroform | Medium to Low | Similar to DCM, chloroform's properties are unlikely to effectively solvate all three distinct regions of the molecule. | |

| Fluorous | Perfluorohexane | High | As a fluorous solvent, perfluorohexane is expected to readily dissolve the perfluorohexyl tail of the molecule, leading to high solubility.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following is a detailed protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[3][4][5]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or other suitable glass vessels with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR with an internal standard)

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is formed. b. Add a known volume of the desired solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3]

-

Separation of Undissolved Solid: a. After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully collect an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet. d. For further clarification, filter the collected supernatant through a syringe filter appropriate for the solvent used.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Accurately dilute the filtered supernatant to a concentration that falls within the range of the prepared standards. c. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-MS). d. Construct a calibration curve from the analysis of the standard solutions. e. Determine the concentration of this compound in the diluted sample from the calibration curve. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Biodegradation Pathways of 6-(Perfluorohexyl)hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Perfluorohexyl)hexanol, a member of the fluorotelomer alcohol (FTOH) family, is a compound of significant interest due to its use in various industrial and consumer products. Its chemical structure, characterized by a perfluorinated alkyl chain and a hexanol functional group, imparts unique properties but also raises environmental and health concerns due to the persistence and potential toxicity of its degradation products. Understanding the biodegradation pathways of this compound is crucial for assessing its environmental fate, developing bioremediation strategies, and informing the design of safer alternative compounds.

This technical guide provides an in-depth overview of the current scientific understanding of the microbial degradation of this compound, with a primary focus on its close structural analog, 6:2 fluorotelomer alcohol (6:2 FTOH), which has been extensively studied as a representative compound for this class. This document details the key microbial players, enzymatic systems, metabolic intermediates, and final transformation products involved in the aerobic biodegradation of these compounds. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Core Biodegradation Pathways

The aerobic biodegradation of this compound is a multi-step process primarily initiated by the oxidation of the alcohol group. This initial transformation is a critical step, catalyzed by microbial enzymes, and sets the stage for a cascade of subsequent reactions leading to the formation of various poly- and perfluorinated carboxylic acids.

The primary pathway involves the oxidation of the terminal alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, yielding 6-(perfluorohexyl)hexanoic acid. However, the majority of research has focused on the biotransformation of 6:2 FTOH, which reveals a more complex series of reactions.

Microbial degradation of 6:2 FTOH is initiated by intracellular cytochrome P450 monooxygenases, which hydroxylate the carbon adjacent to the alcohol group. This is followed by a series of enzymatic reactions leading to the formation of a key intermediate, 5:3 fluorotelomer carboxylic acid (5:3 FTCA). Subsequent degradation of 5:3 FTCA can proceed through different routes, leading to the formation of shorter-chain perfluorocarboxylic acids (PFCAs), such as perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA).

Several microbial species have been identified as capable of degrading 6:2 FTOH, including the white-rot fungus Phanerochaete chrysosporium, the bacterium Dietzia aurantiaca, and various mixed microbial consortia from soil and activated sludge. The specific pathways and the distribution of metabolites can vary depending on the microbial species and environmental conditions.

Below are visualizations of the generalized aerobic biodegradation pathway of 6:2 FTOH and a typical experimental workflow for its study.

Toxicological Profile of 6:2 Fluorotelomer Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 6:2 fluorotelomer alcohol (6:2 FTOH), a key short-chain polyfluoroalkyl substance (PFAS) utilized in a variety of industrial and consumer products.[1][2] This document summarizes key quantitative toxicological data, details experimental methodologies from pivotal studies, and presents a visual representation of its metabolic pathway.

Executive Summary

6:2 fluorotelomer alcohol (CAS# 647-42-7) has been the subject of numerous toxicological evaluations to determine its potential hazards to human health.[3][4] Studies have characterized its acute, subchronic, reproductive, developmental, and genetic toxicity. Key findings indicate that 6:2 FTOH is slightly toxic by oral and dermal routes.[3][4] The No-Observed-Adverse-Effect Level (NOAEL) in a 90-day subchronic study in rats was established at 5 mg/kg/day, based on effects on the liver and hematological parameters.[3][4][5] While not found to be mutagenic or clastogenic, developmental and reproductive toxicity have been observed at doses that also induce parental toxicity.[3][4][6] A significant aspect of 6:2 FTOH toxicology is its metabolism into various persistent and bioactive metabolites, including perfluorohexanoic acid (PFHxA) and 5:3 fluorotelomer carboxylic acid (5:3 Acid).[7][8][9]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on 6:2 FTOH.

Table 1: Acute Toxicity of 6:2 FTOH

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 1750 mg/kg | [3][4] |

| Rat | Dermal | LD50 | >5000 mg/kg | [3][4] |

Table 2: Subchronic Toxicity of 6:2 FTOH (90-Day Oral Gavage in Rats)

| Parameter | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Systemic Toxicity | 5 mg/kg/day | 25 mg/kg/day | Liver necrosis in males | [3] |

| Hematology & Liver Effects | 5 mg/kg/day | Not explicitly stated | Changes in hematology and liver parameters | [3][4] |

Table 3: Reproductive and Developmental Toxicity of 6:2 FTOH in Rats (Oral Gavage)

| Study Type | NOAEL (Maternal/Parental) | NOAEL (Developmental/Offspring) | Key Findings at Higher Doses | Reference |

| Developmental Toxicity | 125 mg/kg/day | 125 mg/kg/day | Increased skeletal variations at 250 mg/kg/day | [6] |

| One-Generation Reproduction | 25 mg/kg/day | 25 mg/kg/day | Increased pup mortality and decreased body weights at 125 mg/kg/day | [2][6] |

Table 4: Toxicokinetics of 6:2 FTOH Metabolites in Rats and Humans

| Metabolite | Species | Matrix | Elimination Half-Life | Reference |

| PFBA, PFHxA, PFHpA, 5:3 Acid | Rat | Plasma | 1.3 - 15.4 hours | [7][8] |

| 5:3 Acid | Rat | Plasma/Serum | 20 - 30 days (repeated exposure) | [7][8] |

| PFHxA | Human | Not specified | 32 days | [7][8] |

| PFHpA | Human | Not specified | 70 days | [7][8] |

| 5:3 Acid | Human | Not specified | 43 days | [7][8] |

Key Experimental Protocols

This section details the methodologies employed in pivotal toxicological studies of 6:2 FTOH.

90-Day Subchronic Oral Toxicity Study in Rats (OECD Test Guideline 408)

-

Test Substance: 6:2 Fluorotelomer alcohol (99.7% purity).[3]

-

Vehicle: NANOpure® water.[3]

-

Test System: Crl:CD(SD) rats.[3]

-

Administration: Oral gavage.[3]

-

Dosage Levels: 0 (control), 5, 25, 125, and 250 mg/kg/day.[3]

-

Dose Volume: 5.0 ml/kg.[3]

-

Study Duration: 90 days.[3]

-

Observations: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.[3]

-

Good Laboratory Practice: The study was conducted in compliance with US EPA TSCA (40 CFR part 792) Good Laboratory Practice (GLP) Standards.[3]

Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)

-

Test Substance: 6:2 Fluorotelomer alcohol.

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]

-

Dose Levels: Up to a maximum of 5000 µ g/plate .[3]

-

Evaluation: The number of revertant colonies was counted and compared to the solvent control. A positive response was defined as a dose-related increase in revertants to at least twice the solvent control value.

In Vitro Chromosome Aberration Assay in Human Lymphocytes (OECD Test Guideline 473)

-

Test Substance: 6:2 Fluorotelomer alcohol.

-

Test System: Human peripheral blood lymphocytes.[3]

-

Metabolic Activation: With and without a liver S9 fraction from Aroclor 1254-induced rats.[3]

-

Concentrations: Up to 80 µg/ml.[3]

-

Procedure: Cells were exposed to the test substance for a short duration, followed by a recovery period. Metaphase cells were then harvested, stained, and scored for chromosomal aberrations.

-

Evaluation: The frequency of cells with structural or numerical chromosome aberrations was compared between treated and control cultures.

One-Generation Reproduction Toxicity Study in Rats (OECD Test Guideline 415)

-

Test Substance: 6:2 Fluorotelomer alcohol.

-

Vehicle: 0.5% aqueous methylcellulose.[6]

-

Test System: Sprague-Dawley rats.[6]

-

Administration: Oral gavage.[6]

-

Dosage Levels: 5, 25, 125, or 250 mg/kg/day.[6]

-

Study Design: Parental (P1) generation was dosed for a specified period before mating, during mating, and for females, throughout gestation and lactation. The F1 generation was observed for viability, growth, and development.

-

Endpoints Evaluated:

-

Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility, gestation length, and parturition.

-

Offspring: Litter size, viability, sex ratio, clinical signs, body weight, and developmental landmarks.

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 6:2 Fluorotelomer Alcohol

The biotransformation of 6:2 FTOH is a critical determinant of its toxicological profile. It is metabolized in the liver to several transient and stable metabolites. The following diagram illustrates the major metabolic pathway.

Caption: Metabolic pathway of 6:2 fluorotelomer alcohol.

This diagram illustrates the initial oxidation of 6:2 FTOH to an unsaturated aldehyde, which can then undergo further oxidation or reduction, leading to the formation of various perfluorinated carboxylic acids (PFCAs) and other metabolites.[3][7] Phase II metabolism can also lead to the formation of glucuronide and glutathione conjugates.[3]

Logical Flow of a Standard Toxicological Evaluation

The following diagram outlines a typical workflow for assessing the toxicity of a chemical substance like 6:2 FTOH, progressing from initial screening to more complex, long-term studies.

Caption: A generalized workflow for toxicological evaluation.

This workflow demonstrates the logical progression of toxicological testing, where results from initial, shorter-term studies inform the design and dose selection for more complex and longer-duration studies, ultimately culminating in a comprehensive risk assessment.

References

- 1. Comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol (6:2 FTOH) and perfluorohexanoic acid (PFHxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral repeated-dose systemic and reproductive toxicity of 6:2 fluorotelomer alcohol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. health.hawaii.gov [health.hawaii.gov]

- 6. Evaluation of the reproductive and developmental toxicity of 6:2 fluorotelomer alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(Perfluorohexyl)hexanol material safety data sheet (MSDS) information

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-(Perfluorohexyl)hexanol (CAS No. 161981-35-7) is not publicly available. The following information is substantially based on data for the structurally similar compound 6:2 fluorotelomer alcohol (6:2 FTOH; CAS No. 647-42-7), which is considered a reasonable surrogate for toxicological assessment. All quantitative data presented herein, unless otherwise specified, pertains to 6:2 FTOH.

Section 1: Chemical Product and Company Identification

Product Name: this compound Synonyms: 7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol Chemical Formula: C₁₂H₁₃F₁₃O CAS Number: 161981-35-7

Section 2: Hazards Identification

Based on the toxicological profile of the surrogate compound, 6:2 fluorotelomer alcohol, this compound is anticipated to be slightly toxic by the oral route and is not expected to be a primary skin or eye irritant, nor a dermal sensitizer.[1][2][3]

GHS Classification (Surrogate Data):

Section 3: Composition and Information on Ingredients

Substance Name: this compound CAS Number: 161981-35-7 Purity: Not specified in available literature.

Section 4: First-Aid Measures

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention. Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists. Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation develops.

Section 5: Fire-Fighting Measures

Specific firefighting measures for this compound are not available. For fluorinated compounds, use of alcohol-resistant foam, dry chemical, or carbon dioxide is generally recommended. Firefighters should wear self-contained breathing apparatus and full protective clothing.

Section 6: Accidental Release Measures

Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Methods for Cleaning Up: Absorb with an inert material and place in an appropriate container for disposal.

Section 7: Handling and Storage

Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.

Section 8: Exposure Controls/Personal Protection

Engineering Controls: Use adequate general or local exhaust ventilation to keep airborne concentrations below permissible exposure limits. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Section 9: Physical and Chemical Properties

Section 10: Stability and Reactivity

Chemical Stability: Stable under normal temperatures and pressures. Conditions to Avoid: Incompatible materials. Incompatibilities with Other Materials: Not specified. Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen fluoride. Hazardous Polymerization: Has not been reported.

Section 11: Toxicological Information

The toxicological data presented below is for the surrogate compound, 6:2 fluorotelomer alcohol (6:2 FTOH).

Quantitative Toxicological Data (6:2 FTOH)

| Parameter | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1,750 mg/kg | [1][2][3] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 5,000 mg/kg | [1][2][3] |

| Skin Irritation | Rabbit | Dermal | Not a primary irritant | [1][2][4] |

| Eye Irritation | Rabbit | Ocular | Not an irritant | [1][2][4] |

| Dermal Sensitization | Mouse | Dermal | Did not produce a response | [1][2][4] |

Section 12: Experimental Protocols

The toxicological data for the surrogate compound, 6:2 FTOH, were generated following standardized test guidelines, likely from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (based on OECD Test Guideline 420, 423, or 425)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The method involves the administration of the test substance to animals (typically rats) by gavage. In the Fixed Dose Procedure (OECD 420), animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg) and observed for signs of toxicity and mortality.[5][6] The Acute Toxic Class Method (OECD 423) involves a stepwise procedure with a small number of animals per step.[7] The Up-and-Down Procedure (OECD 425) is a sequential test that allows for the estimation of the LD50 with a confidence interval.[7] Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

Acute Dermal Toxicity (based on OECD Test Guideline 402)

This test assesses the potential for a substance to cause toxicity when applied to the skin. The test substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) and held in contact with the skin for a 24-hour period.[8][9][10] The animals are then observed for at least 14 days for signs of toxicity and mortality. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) can be conducted initially to determine if the substance has low dermal toxicity.

Skin Irritation (based on OECD Test Guideline 404 or 439)

The in vivo skin irritation test (OECD 404) involves the application of the test substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema (redness) and edema (swelling) over a period of several days.[11] In vitro methods using reconstructed human epidermis (RhE) models (OECD 439) are now preferred to reduce animal testing.[12][13][14] In the RhE test, cell viability is measured after exposure to the test substance to determine its irritation potential.

Eye Irritation (based on OECD Test Guideline 405)

The in vivo eye irritation test involves instilling the test substance into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[15][16][17][18] The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals. The use of analgesics and anesthetics is recommended to minimize animal distress.

Dermal Sensitization (based on OECD Test Guideline 429 or 442C/D/E)

The Local Lymph Node Assay (LLNA) (OECD 429) is an in vivo method that assesses the ability of a substance to induce a proliferative response in the draining lymph nodes of mice following dermal application.[19] A stimulation index is calculated to determine the sensitization potential. In chemico (OECD 442C) and in vitro (OECD 442D/E) methods are now available as non-animal alternatives to assess key events in the adverse outcome pathway for skin sensitization.[20]

Section 13: Ecological Information

No specific ecotoxicological data for this compound were found. Fluorinated compounds, in general, can be persistent in the environment.

Section 14: Disposal Considerations

Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Section 15: Transport Information

Not regulated.

Section 16: Regulatory Information

Section 17: Other Information

The information above is believed to be accurate and represents the best information currently available. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.

Visualizations

Caption: Hazard identification summary for this compound based on surrogate data.

Caption: Personal Protective Equipment (PPE) selection workflow.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mattilsynet-xp7prod.enonic.cloud [mattilsynet-xp7prod.enonic.cloud]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. ecetoc.org [ecetoc.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. x-cellr8.com [x-cellr8.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. criver.com [criver.com]

An In-depth Technical Guide to the Core Characteristics of Partially Fluorinated Surfactants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics of partially fluorinated surfactants (PFSs), a unique class of amphiphilic molecules with significant potential in various scientific and biomedical fields, particularly in drug delivery. This document details their physicochemical properties, synthesis, and interactions with biological systems, supported by experimental protocols and quantitative data.

Introduction to Partially Fluorinated Surfactants

Partially fluorinated surfactants are distinguished by their molecular structure, which consists of a hydrophilic head group and a hydrophobic tail that is composed of both a fluorocarbon segment and a hydrocarbon segment.[1][2] This hybrid structure imparts unique properties that differentiate them from both traditional hydrocarbon surfactants and perfluorinated surfactants.[3] The presence of the highly stable carbon-fluorine bond provides exceptional chemical and thermal stability, while the hydrocarbon component enhances their interaction with biological molecules and can influence their environmental persistence.[3][4]

The distinct characteristics of PFSs, such as their ability to significantly reduce surface tension and their dual hydrophobic and oleophobic nature, make them highly effective in a range of applications including coatings, foams, and emulsifiers.[3] In the realm of drug and gene delivery, their unique interfacial behavior and biocompatibility are being harnessed to create novel and efficient carrier systems.[5]

Physicochemical Properties

The performance of partially fluorinated surfactants is dictated by their unique physicochemical properties. Key parameters include their ability to lower surface and interfacial tension, and their propensity to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

Surface Tension Reduction

A hallmark of fluorinated surfactants is their exceptional efficiency in reducing the surface tension of aqueous solutions, often achieving lower values than their hydrocarbon counterparts at lower concentrations.[3] The strong C-F bonds contribute to the low surface energy of the fluorinated chains.[6] The surface tension at the CMC (γcmc) is a key indicator of a surfactant's effectiveness.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles.[7] This is a critical parameter as it influences the solubilization capacity and stability of surfactant-based formulations. The CMC is influenced by the molecular structure of the surfactant, including the length of the fluorinated and hydrocarbon chains, and the nature of the headgroup.[8][9][10] Generally, increasing the length of the hydrophobic tail leads to a lower CMC.[6][11]

Quantitative Data Summary

The following tables summarize the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for a selection of partially fluorinated surfactants.

| Surfactant Type | Structure | CMC (mmol/L) | Surface Tension (γcmc) (mN/m) |

| Anionic | |||

| Sodium p-perfluorononenyloxy benzene sulfonate (SPBS) | ~SDS | Not specified | |

| C₄F₉-containing surfactants | 3.36 - 7.73 | ~20 | |

| Cationic | |||

| C₄F₉-containing surfactants | Not specified | ~18-23 | |

| Non-ionic | |||

| C₇-based surfactant | Not specified | 19.8 | |

| Zwitterionic | |||

| C₄F₉-containing surfactants | Not specified | ~20 |

Note: This table presents representative data from various sources and is intended for comparative purposes. The exact values can vary depending on the experimental conditions (e.g., temperature, solvent).

Synthesis of Partially Fluorinated Surfactants

The synthesis of partially fluorinated surfactants involves multi-step chemical reactions to combine the fluorinated and hydrocarbon segments with a desired hydrophilic headgroup.[5] The synthetic route can be tailored to produce anionic, cationic, non-ionic, or zwitterionic surfactants.[3]

A generalized workflow for the synthesis of a cationic partially fluorinated surfactant is depicted below.

Role in Drug Delivery and Cellular Interactions

Partially fluorinated surfactants are gaining significant attention as components of advanced drug and gene delivery systems.[5] Their unique properties, including high stability and biocompatibility, offer potential advantages over traditional delivery vehicles.[2]

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles and drug carriers formulated with partially fluorinated surfactants is a critical step in their therapeutic action. The primary mechanism of internalization is endocytosis, a process by which cells engulf materials from their external environment.[12][13][14] There are several distinct endocytic pathways, including:

-

Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane.[15]

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This process involves the non-specific uptake of large amounts of extracellular fluid and solutes.[13]

The specific pathway utilized can depend on the size, shape, and surface chemistry of the nanoparticle-surfactant complex.[16]

Experimental Protocols

This section provides detailed methodologies for the characterization of key physicochemical properties of partially fluorinated surfactants.

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In aqueous solution, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) is low. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to an increase in the I3/I1 ratio. The CMC is determined from the inflection point of the plot of the I3/I1 ratio versus the logarithm of the surfactant concentration.[1][17]

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻³ M.

-

Prepare a concentrated stock solution of the partially fluorinated surfactant in deionized water.

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions with varying surfactant concentrations, ensuring the final pyrene concentration in each sample is constant and very low (typically around 1x10⁻⁶ M). This is achieved by adding a small, fixed volume of the pyrene stock solution to each surfactant dilution.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectra of each sample.

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectra from approximately 350 nm to 500 nm.

-

-

Data Analysis:

-

From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the I3/I1 ratio as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the midpoint of the sigmoidal transition in the plot.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. usc.gal [usc.gal]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface tension model for surfactant solutions at the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ScholarWorks - Idaho Conference on Undergraduate Research: The Effects of Fluoridated Chain Lengths on Surface Chemistry [scholarworks.boisestate.edu]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endocytic pathway for surfactant protein A in human macrophages: binding, clathrin-mediated uptake, and trafficking through the endolysosomal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of morphology and size of nanoscale drug carriers on cellular uptake and internalization process: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06888E [pubs.rsc.org]

- 17. reddit.com [reddit.com]

The Unique Chemistry of Fluorinated Alcohols: A Comprehensive Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Among the various classes of fluorinated compounds, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as indispensable tools in modern organic synthesis. Their distinct characteristics, including high polarity, strong hydrogen bond donating ability, low nucleophilicity, and the capacity to stabilize cationic intermediates, set them apart from their non-fluorinated counterparts and enable a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core properties of fluorinated alcohols and their applications in organic synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Properties of Fluorinated Alcohols

The unique reactivity and solvent effects of fluorinated alcohols stem from the strong electron-withdrawing nature of the fluorine atoms. This inductive effect significantly increases the acidity of the hydroxyl proton, making them much stronger acids than simple alcohols. For instance, the pKa of HFIP is approximately 9.3, comparable to that of phenol, while TFE has a pKa of about 12.4.[1] This enhanced acidity, coupled with a sterically hindered and electron-deficient oxygen atom, results in very low nucleophilicity.

Furthermore, fluorinated alcohols are exceptional hydrogen bond donors. The polarized O-H bond readily engages in hydrogen bonding with solutes, which can activate electrophiles and stabilize transition states. Conversely, the electron-deficient oxygen is a very poor hydrogen bond acceptor. These properties make them "non-coordinating" polar protic solvents, capable of promoting reactions without interfering as nucleophiles.

Data Presentation: Physicochemical and Solvent Properties

To facilitate a comparative understanding, the key physicochemical and solvent properties of TFE and HFIP are summarized in the tables below.

Table 1: Physicochemical Properties of Common Fluorinated Alcohols

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| Formula | C₂H₃F₃O | C₃H₂F₆O |

| Molar Mass ( g/mol ) | 100.04 | 168.04 |

| Boiling Point (°C) | 77-80 | 59 |

| Melting Point (°C) | -44 | -4 |

| Density (g/mL) | 1.383 | 1.596 |

| pKa | 12.4 | 9.3 |

| Refractive Index | 1.2907 | 1.275 |

Table 2: Kamlet-Taft Solvent Parameters

| Parameter | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |

| α (Hydrogen Bond Donor Acidity) | 1.51 | 1.96 |

| β (Hydrogen Bond Acceptor Basicity) | 0.00 | 0.00 |

| π* (Dipolarity/Polarizability) | 0.73 | 0.65 |

Data sourced from various literature.[2][3]

Visualizing the Impact of Fluorination

The profound effect of fluorination on the properties of alcohols can be visualized through a simple logical diagram.

Experimental Protocols for Key Synthetic Transformations

The unique properties of fluorinated alcohols have been harnessed in a multitude of organic reactions. Below are detailed experimental protocols for several key transformations where TFE or HFIP play a crucial role.

Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes in HFIP

This protocol describes a highly efficient Friedel-Crafts alkylation reaction promoted by HFIP, which acts as both the solvent and a hydrogen-bond donor to activate the nitroalkene.[4]

Experimental Procedure:

-

To a stirred solution of indole (1.2 equivalents) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.25 M) at room temperature, add the β-nitroalkene (1.0 equivalent).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours) until the starting material is consumed.

-

Upon completion, remove the HFIP under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes) to afford the desired 3-alkylated indole.

Intramolecular Friedel-Crafts Acylation Promoted by HFIP

This procedure details a metal-free intramolecular Friedel-Crafts acylation where HFIP facilitates the cyclization of an aromatic acyl chloride.[5]

Experimental Procedure:

-

Dissolve the aromatic acyl chloride substrate (1.0 equivalent) in HFIP (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired cyclic ketone.

Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol to an Aldehyde

This protocol outlines the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane, a reaction that can be effectively performed in various solvents, with the workup sometimes involving fluorinated alcohols for specific applications. The general procedure for the oxidation is as follows.

Experimental Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by chromatography.

Stereoselective Glycosylation Promoted by HFIP

This protocol describes a novel glycosylation method where HFIP trimers act as a hydrogen-bond catalyst to promote the stereoselective synthesis of 1,2-cis-2-amino glycosides.[4]

Experimental Procedure:

-

To a flame-dried flask containing 4 Å molecular sieves (25 mg per 0.1 mmol of substrate), add the 2-nitroglycal donor (1.0 equivalent) and the oxime acceptor (2.5 equivalents).

-

Add a 1:2 (v/v) mixture of HFIP and dichloromethane (DCM) to achieve a final concentration of 0.1 M with respect to the 2-nitroglycal.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired N-O-linked glycoside.

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams can effectively illustrate the proposed mechanisms and experimental workflows.

Mechanism of HFIP-Promoted Friedel-Crafts Alkylation

Experimental Workflow for Glycosylation

Conclusion

Fluorinated alcohols, particularly TFE and HFIP, offer a unique and powerful platform for a diverse array of organic transformations. Their distinct properties, including high acidity, strong hydrogen-bond donating ability, and low nucleophilicity, enable novel reactivity and provide practical advantages in terms of reaction conditions and product yields. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing the chemistry of fluorinated alcohols is crucial for leveraging their full potential in the design and execution of modern synthetic strategies. The data, protocols, and visualizations provided in this guide serve as a comprehensive resource to facilitate the exploration and application of these remarkable solvents in the ongoing quest for more efficient and selective chemical synthesis.

References

- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 2. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 6-(Perfluorohexyl)hexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fluorinated polymers utilizing 6-(perfluorohexyl)hexanol as a key building block. The incorporation of the perfluorohexyl group imparts unique properties to polymers, such as hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability.[1] These characteristics are highly desirable in the development of advanced materials for drug delivery, medical devices, and functional coatings.

This document outlines three primary strategies for incorporating this compound into polymeric structures:

-

Synthesis of Poly(6-(perfluorohexyl)hexyl Methacrylate): Conversion of the alcohol to a methacrylate monomer followed by controlled radical polymerization.

-

Synthesis of Fluorinated Polyesters by Polycondensation: Utilization of this compound as a diol in a condensation reaction with a diacyl chloride.

-

Synthesis of End-Functionalized Polyesters by Ring-Opening Polymerization: Employing this compound as an initiator for the polymerization of cyclic esters.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of these fluorinated polymers.

Table 1: Synthesis of 6-(perfluorohexyl)hexyl Methacrylate Monomer

| Reaction Step | Reagents | Key Parameters | Yield (%) |

| Esterification | This compound, Methacryloyl Chloride, Triethylamine | 0°C to rt, 12 h | > 90 |

Table 2: Polymerization of 6-(perfluorohexyl)hexyl Methacrylate via ATRP

| Polymer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| P(PFHHMA) | Ethyl α-bromoisobutyrate | Cu(I)Br / Me₆TREN | 2-Trifluoromethyl-2-propanol | 25 | 4 | 15,000 | 1.15 |

Mₙ: Number-average molecular weight; Đ: Dispersity. Data is representative for controlled radical polymerization of fluorinated methacrylates.[2][3][4]

Table 3: Synthesis of Fluorinated Polyester via Polycondensation

| Diol | Diacyl Chloride | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) |

| This compound | Adipoyl Chloride | Toluene | 110 | 24 | 10,000-20,000 |

Molecular weight is dependent on stoichiometry and reaction time.

Table 4: Ring-Opening Polymerization of ε-Caprolactone

| Initiator | Monomer | Catalyst | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| This compound | ε-Caprolactone | Tin(II) Octoate | 130 | 24 | Target-dependent | ~1.2 |

Molecular weight is controlled by the monomer-to-initiator ratio.[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(6-(perfluorohexyl)hexyl Methacrylate)

This protocol involves a two-step process: the synthesis of the methacrylate monomer followed by its polymerization.

Step 1: Synthesis of 6-(perfluorohexyl)hexyl Methacrylate (PFHHMA)

This procedure is adapted from standard esterification methods for fluorinated alcohols.[6][7]

-

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydroquinone (inhibitor)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a catalytic amount of hydroquinone.

-

Dissolve the reactants in anhydrous DCM.

-

Cool the flask to 0°C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 6-(perfluorohexyl)hexyl methacrylate.

-

Step 2: Atom Transfer Radical Polymerization (ATRP) of PFHHMA

This protocol is based on light-mediated ATRP of semi-fluorinated (meth)acrylates.[2][3][4]

-

Materials:

-

6-(Perfluorohexyl)hexyl Methacrylate (PFHHMA)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(II) bromide (Cu(II)Br₂)

-

Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)

-

2-Trifluoromethyl-2-propanol (solvent)

-

-

Procedure:

-

In a Schlenk flask, prepare a stock solution of the catalyst complex by dissolving Cu(II)Br₂ and Me₆TREN in 2-trifluoromethyl-2-propanol to achieve ppm concentrations relative to the monomer.

-

In a separate Schlenk flask, add the PFHHMA monomer and the desired amount of EBiB initiator.

-

Add the solvent to the monomer/initiator mixture.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Using a deoxygenated syringe, transfer the required amount of the catalyst stock solution to the monomer solution.

-

Expose the reaction mixture to UV irradiation (e.g., 365 nm) at room temperature.

-